Chemical structure analysis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-
Chemical structure analysis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-
An In-depth Technical Guide to the Chemical Structure Analysis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-
Introduction
(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, with the molecular formula C18H20O3, is a biphenyl derivative characterized by a butoxy group and an acetic acid moiety.[1] The biphenyl scaffold is a common structural motif in pharmaceuticals, agrochemicals, and other functional materials.[2][3] The specific substitution pattern of this compound, featuring both a lipophilic butoxy group and a polar carboxylic acid, suggests its potential for diverse applications, particularly in drug discovery where such amphiphilic characteristics can influence pharmacokinetic and pharmacodynamic properties.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and purity assessment of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-. As a Senior Application Scientist, the focus will be on the practical application of modern analytical techniques, emphasizing the rationale behind experimental choices and the importance of robust, validated methods in a regulated environment.
Section 1: Physicochemical Properties and In Silico Modeling
Before embarking on laboratory-based analysis, it is prudent to predict the physicochemical properties of the target molecule. These in silico predictions can guide the selection of appropriate analytical techniques and experimental conditions, such as the choice of solvents and chromatographic systems.[4]
Table 1: Predicted Physicochemical Properties of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-
| Property | Predicted Value | Significance in Analysis |
| Molecular Formula | C18H20O3 | Confirms the elemental composition for mass spectrometry.[1] |
| Molecular Weight | 284.35 g/mol | Provides the expected mass for mass spectrometric detection.[1] |
| XlogP | 4.2 | Indicates high lipophilicity, suggesting good solubility in organic solvents and strong retention in reversed-phase chromatography.[1] |
| pKa (acidic) | ~4-5 | The presence of the carboxylic acid group suggests the compound will be ionizable, a key consideration for pH selection in HPLC mobile phases.[5] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | A moderate TPSA suggests reasonable membrane permeability, a factor in drug development. |
Data sourced from PubChem and other chemical databases.[1][6]
Section 2: Spectroscopic Elucidation of the Core Structure
Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal information to build a complete and unambiguous picture of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, high-resolution mass spectrometry (HRMS) is the preferred method to confirm the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 100 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.
-
Data Interpretation: The expected m/z for the protonated molecule [M+H]+ is approximately 285.1485. The high resolution of the instrument allows for the confirmation of the elemental composition (C18H21O3) with high accuracy (typically within 5 ppm).[1]
-
Expert Insight: The fragmentation pattern in MS can also provide structural information. For carboxylic acids, a characteristic loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH) is often observed.[7][8] The presence of the biphenyl core may lead to specific cleavages of the bond connecting the two phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
-
Expected Chemical Shifts (δ):
-
Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield, in the range of 10-12 ppm.[8][9]
-
Aromatic Protons (Ar-H): Multiple signals in the range of 6.8-7.5 ppm. The specific splitting patterns will depend on the substitution on the two phenyl rings.
-
Methylene Protons (-CH₂-COOH): A singlet around 3.6 ppm.
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Butoxy Group Protons (-O-CH₂-CH₂-CH₂-CH₃): A triplet for the -O-CH₂- protons around 4.0 ppm, two multiplets for the internal -CH₂- groups between 1.4-1.8 ppm, and a triplet for the terminal -CH₃ group around 0.9 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
-
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.[9][10]
-
Aromatic Carbons (Ar-C): Multiple signals between 110-160 ppm. The carbon attached to the oxygen of the butoxy group will be the most downfield in this region.
-
Methylene Carbon (-CH₂-COOH): A signal around 40-45 ppm.
-
Butoxy Group Carbons (-O-CH₂-CH₂-CH₂-CH₃): The -O-CH₂- carbon will be around 68 ppm, with the other aliphatic carbons appearing further upfield between 13-31 ppm.
-
Advanced NMR Techniques (2D NMR)
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Expert Insight: The biphenyl core introduces the possibility of restricted rotation (atropisomerism), especially if there are bulky substituents in the ortho positions.[11] While this is less likely with the current substitution pattern, variable temperature NMR studies could be employed to investigate the rotational barrier if any peak broadening is observed.[11]
Section 3: Chromatographic Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for determining the purity of drug substances and products.[4][12] A robust and validated HPLC method is essential for ensuring the quality and consistency of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-.[13][14]
HPLC Method Development
The development of an effective HPLC method involves the systematic optimization of various parameters to achieve the desired separation.[15]
Experimental Protocol: Reversed-Phase HPLC Method Development
-
Column Selection: Based on the predicted high lipophilicity (XlogP = 4.2), a reversed-phase column such as a C18 or C8 is a suitable starting point. A standard dimension of 4.6 x 150 mm with 3 or 5 µm particles is recommended.[15]
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is used.
-
Organic Solvent: Acetonitrile is often a good choice due to its low viscosity and UV transparency.
-
Aqueous Buffer: Given the acidic nature of the analyte (pKa ~4-5), a buffer with a pH around 2.5-3.0 (e.g., 0.1% formic acid or phosphoric acid in water) will ensure the carboxylic acid is in its neutral form, leading to better peak shape and retention.
-
-
Detection: The presence of the biphenyl chromophore suggests strong UV absorbance. A photodiode array (PDA) detector should be used to monitor the separation at multiple wavelengths and to assess peak purity. A wavelength of around 254 nm is a good starting point.
-
Gradient Elution: A gradient elution from a lower to a higher percentage of organic solvent is recommended for initial screening to ensure that all potential impurities are eluted from the column.[15] A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Optimization: The gradient, flow rate, and column temperature can be further optimized to achieve the best resolution between the main peak and any impurities in the shortest possible run time.
Method Validation
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[16][17] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[18]
Table 2: Key Parameters for HPLC Method Validation
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components. | The main peak should be free from interference from other components, as assessed by peak purity analysis using a PDA detector. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the assay of a drug substance. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%.[19] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15] | No significant changes in system suitability parameters when parameters like mobile phase pH, column temperature, and flow rate are slightly varied. |
Section 4: Advanced Characterization and Impurity Profiling
For drug development, it is crucial to identify and characterize any impurities present in the drug substance. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for this purpose, as it combines the separation power of HPLC with the identification capabilities of MS.
By coupling the validated HPLC method to a mass spectrometer, any peaks corresponding to impurities can be analyzed to determine their molecular weight. Further fragmentation analysis (MS/MS) can then be used to elucidate the structures of these impurities.
Conclusion
The comprehensive structural analysis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- requires a multi-faceted approach that combines in silico predictions with a suite of advanced analytical techniques. High-resolution mass spectrometry and multi-dimensional NMR are essential for the unambiguous confirmation of the primary structure. A robust, validated HPLC method is critical for assessing purity and ensuring the quality and consistency required for drug development. Finally, LC-MS provides the necessary sensitivity and specificity for the identification and characterization of any potential impurities. By following the integrated workflow outlined in this guide, researchers and scientists can be confident in the structural integrity and purity of this promising molecule.
References
-
[[1,1'-biphenyl]-3-acetic acid, 4'-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][10][15]diazepin-8-yl)ethoxy] - PubChemLite]([Link])
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